molecular formula C21H24N4OS B6014395 (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

Cat. No.: B6014395
M. Wt: 380.5 g/mol
InChI Key: PPVCEOCXOJMPCQ-UHFFFAOYSA-N
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Description

The compound (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is a complex organic molecule that features a unique structure combining an imidazo-thiazole core with a piperidine and pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo-thiazole core through a cyclization reaction. This is followed by the introduction of the phenyl group via a substitution reaction. The final steps involve the attachment of the piperidine and pyrrolidine moieties through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s biological activity.

    Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazo-thiazole core with piperidine and pyrrolidine moieties sets it apart from other similar compounds, potentially offering unique advantages in various applications.

Properties

IUPAC Name

(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c26-20(24-12-8-17(9-13-24)23-10-4-5-11-23)19-15-27-21-22-18(14-25(19)21)16-6-2-1-3-7-16/h1-3,6-7,14-15,17H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVCEOCXOJMPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CSC4=NC(=CN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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